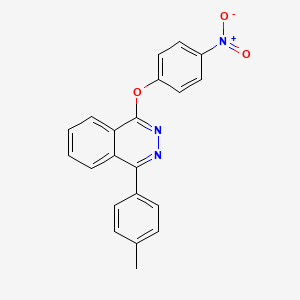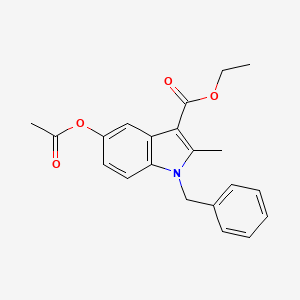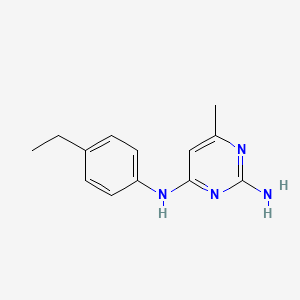![molecular formula C17H22N4O2S B5326107 3-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine](/img/structure/B5326107.png)
3-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine, also known as DSP-8658, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用机制
3-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine works by inhibiting the activity of certain enzymes and receptors in the body. It has been found to bind to the sigma-1 receptor, which is involved in various cellular processes, including the regulation of calcium signaling, neuroprotection, and neurotransmitter release. This compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, research studies have shown that this compound has anti-inflammatory and analgesic effects, which may be attributed to its ability to inhibit the activity of COX-2. This compound has also been found to have antipsychotic effects, which may be attributed to its ability to bind to the sigma-1 receptor.
实验室实验的优点和局限性
One of the advantages of 3-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine is its potential therapeutic applications in the treatment of various diseases. Its anti-inflammatory and analgesic effects make it a potential candidate for the treatment of chronic pain and inflammation-related diseases. Its antipsychotic effects make it a potential candidate for the treatment of schizophrenia and other psychotic disorders. However, one of the limitations of this compound is its limited availability and high cost, which may hinder its use in scientific research.
未来方向
There are several future directions for the study of 3-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine. One direction is to further investigate its potential therapeutic applications in the treatment of chronic pain and inflammation-related diseases and psychotic disorders. Another direction is to study the biochemical and physiological effects of this compound in more detail to gain a better understanding of its mechanism of action. Additionally, future studies could focus on improving the synthesis method of this compound to increase yield and purity and reduce cost.
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its anti-inflammatory and analgesic effects make it a potential candidate for the treatment of chronic pain and inflammation-related diseases, while its antipsychotic effects make it a potential candidate for the treatment of schizophrenia and other psychotic disorders. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
合成方法
The synthesis of 3-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine involves a multi-step process that includes the reaction of 2,4-dimethylphenylsulfonyl chloride with piperazine, followed by the reaction of the resulting product with 6-methylpyridazine. The final product is obtained through purification and isolation steps. The synthesis method has been optimized to improve yield and purity, making this compound more accessible for scientific research.
科学研究应用
3-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine has been found to have potential therapeutic applications in the treatment of various diseases. Research studies have shown that this compound has anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation-related diseases. This compound has also been found to have antipsychotic effects, making it a potential candidate for the treatment of schizophrenia and other psychotic disorders.
属性
IUPAC Name |
3-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-6-methylpyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-13-4-6-16(14(2)12-13)24(22,23)21-10-8-20(9-11-21)17-7-5-15(3)18-19-17/h4-7,12H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMRPVGMBRMOSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{3-[(trifluoromethyl)thio]phenyl}acetamide](/img/structure/B5326047.png)
![4-{2-[2-(2-morpholin-4-ylethyl)piperidin-1-yl]-2-oxoethyl}piperazin-2-one](/img/structure/B5326049.png)
![N-{4-[(4-chlorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride](/img/structure/B5326053.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-(2-hydroxyphenyl)-N-methylacetamide](/img/structure/B5326082.png)
![N-(2-(4-fluorophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5326083.png)
![N-[3-(4-ethoxyphenyl)propyl]propanamide](/img/structure/B5326091.png)
![6-[4-(dimethylamino)benzylidene]-5-imino-2-(1-phenylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5326099.png)
![1-acetyl-N-[4-(1H-imidazol-1-yl)benzyl]-5-indolinesulfonamide](/img/structure/B5326102.png)
![1-[2-(diethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5326105.png)
